molecular formula C6H13NO B2463821 (2-Methylpyrrolidin-3-yl)methanol CAS No. 906730-59-4

(2-Methylpyrrolidin-3-yl)methanol

Cat. No.: B2463821
CAS No.: 906730-59-4
M. Wt: 115.176
InChI Key: CSZHCNQZSJKZPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyrrolidin-3-yl)methanol typically involves the reaction of pyrrolidine with formaldehyde and a reducing agent. One common method is the reductive amination of pyrrolidine with formaldehyde in the presence of a reducing agent such as sodium borohydride . The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of continuous flow technology allows for better scalability and reproducibility of the product .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methylpyrrolidin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. The hydroxymethyl group allows for hydrogen bonding interactions, which can enhance binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

  • (1-Methylpyrrolidin-3-yl)methanol
  • (2-Methylpyrrolidin-3-yl)ethanol
  • (2-Methylpyrrolidin-3-yl)amine

Uniqueness

(2-Methylpyrrolidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a hydroxymethyl group on the pyrrolidine ring allows for diverse chemical reactivity and biological activity .

Properties

IUPAC Name

(2-methylpyrrolidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-6(4-8)2-3-7-5/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZHCNQZSJKZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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